3,6-Dimethylpyridazin-4-amine

描述

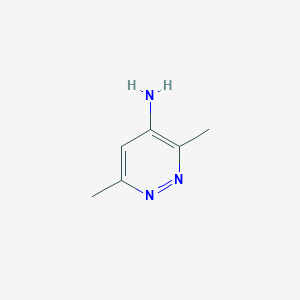

3,6-Dimethylpyridazin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dimethylpyridazine with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 100°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 3,6-Dimethylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyridazine derivatives.

科学研究应用

3,6-Dimethylpyridazin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes

作用机制

The mechanism of action of 3,6-Dimethylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the nature of the target .

相似化合物的比较

Pyridazine: A parent compound with similar structural features but lacking the methyl and amino groups.

Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

Pyrimidine: Another diazine with nitrogen atoms at different positions, widely used in medicinal chemistry

Uniqueness: 3,6-Dimethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

生物活性

3,6-Dimethylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antiplasmodial properties, cytotoxicity, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

It features a pyridazine ring with two methyl groups at positions 3 and 6, and an amino group at position 4. This configuration is crucial for its biological activity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of various pyridazine derivatives, including this compound. The compound has been evaluated against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridazine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at different positions on the ring has been shown to enhance or diminish activity against P. falciparum.

Table 1: Antiplasmodial Activity of Pyridazine Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) | Notes |

|---|---|---|---|

| This compound | 10.5 | 15 | Moderate activity; further optimization needed |

| Compound A | 2.5 | 30 | High potency; favorable SAR |

| Compound B | 25 | 10 | Lower activity; poor solubility |

The IC50 values indicate the concentration required to inhibit 50% of the parasite growth. A lower IC50 signifies higher potency.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of potential drugs. Studies have shown that while some derivatives exhibit potent antiplasmodial activity, they may also present moderate cytotoxicity against human cell lines.

Table 2: Cytotoxicity of Selected Compounds

| Compound | CC50 (µM) | Therapeutic Window (TW) |

|---|---|---|

| This compound | 150 | 14.3 |

| Compound A | 100 | 40 |

| Compound B | >200 | N/A |

The therapeutic window (TW) is calculated as the ratio of CC50 to IC50. A higher TW indicates a safer profile for further development.

Case Studies

- In Vivo Efficacy : In a study involving murine models infected with P. berghei, this compound demonstrated significant reduction in parasitemia when administered at doses correlating with its in vitro activity.

- Metabolic Stability : Investigations into the metabolic stability of this compound revealed that modifications aimed at improving solubility could enhance its bioavailability without compromising efficacy.

常见问题

Basic Questions

Q. What are the key considerations in designing a synthetic route for 3,6-Dimethylpyridazin-4-amine?

- Methodological Answer: Synthetic routes should prioritize regioselective substitutions and stability of intermediates. For pyridazine derivatives, stepwise functionalization is critical. Start with pyridazine core formation via cyclization of 1,4-diketones with hydrazines. Methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH (e.g., NaH as a base). Purification often requires HPLC to isolate isomers, as seen in pyrazolo[3,4-d]pyrimidine syntheses . Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, methyl protons typically resonate at δ 2.3–2.6 ppm in pyridazine derivatives .

- Elemental Analysis: Validate empirical formula (e.g., C₆H₈N₄ for this compound).

- HPLC: Resolve isomers and assess purity (>98% for biological assays) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How do substituents on the pyridazine core influence solubility and reactivity?

- Methodological Answer: Methyl groups enhance lipophilicity but reduce aqueous solubility. Introduce polar groups (e.g., -NH₂, -OH) via post-synthetic modifications. For reactivity, electron-donating groups (e.g., -CH₃) activate the ring toward electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂) favor nucleophilic attacks. Solubility can be tested via shake-flask method in buffers (pH 1–13) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer: Use Design of Experiments (DoE) to evaluate variables:

- Temperature: Pyridazine cyclization often requires 80–120°C; higher temperatures may degrade intermediates .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve alkylation efficiency .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Work-Up: Liquid-liquid extraction with ethyl acetate removes unreacted reagents. Reproducibility requires strict pH control (±0.2 units) .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer:

- Assay Validation: Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).

- Meta-Analysis: Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, if I² > 50%, investigate methodological discrepancies (e.g., compound purity, solvent used) .

- Orthogonal Assays: Confirm kinase inhibition (a common target for pyridazines) using both enzymatic and cell-based assays .

Q. What strategies enhance functionalization of this compound for targeted bioactivity?

- Methodological Answer:

- Mannich Reaction: Introduce aminoalkyl groups at the C4 position using formaldehyde and secondary amines .

- Suzuki Coupling: Attach aryl/heteroaryl groups to the pyridazine core via Pd-catalyzed cross-coupling .

- Nitro Reduction: Convert -NO₂ to -NH₂ for improved hydrogen bonding in receptor interactions .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer:

- 3D-QSAR: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .

- Docking Studies: Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess stability .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity early in design .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Photodegradation: Store in amber vials; monitor UV-induced decomposition via LC-MS .

- Oxidative Resistance: Add antioxidants (e.g., BHT) if degradation occurs in aerobic conditions .

属性

IUPAC Name |

3,6-dimethylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLLDNULVPDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291411 | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-36-5 | |

| Record name | NSC75282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。